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Compound of Interest

Compound Name:
1-(3,3-

dimethylcyclohexyl)piperazine

CAS No.: 1343110-03-1

Cat. No.: B6616800

Get Quote

Executive Summary & Structural Basis
Cyclohexyl piperazines represent a distinct class of synthetic opioids and psychoactive

substances where a saturated cyclohexane ring replaces the aromatic moieties found in more

common designer drugs like BZP (benzylpiperazine).

The mass spectral behavior of this class is defined by the lack of aromatic stabilization in the

cyclohexyl moiety. Unlike benzyl or phenyl rings, which direct fragmentation via stable tropylium

(m/z 91) or aryl cations, the cyclohexyl group undergoes characteristic homolytic cleavage and

ring opening, producing diagnostic low-mass aliphatic ions.
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Feature
Cyclohexyl
Piperazines (e.g.,
MT-45)

Benzyl Piperazines
(e.g., BZP)

Phenyl Piperazines
(e.g., mCPP)

N-Substituent

Saturated

Cyclohexane (

)

Aromatic Benzyl (

)

Aromatic Phenyl (

)

Electronic Effect
Inductive donation

(+I), no resonance

Resonance

stabilization

Resonance

stabilization

Key EI Marker
m/z 83 (Cyclohexyl

cation)
m/z 91 (Tropylium)

m/z 154/190

(Phenylpiperazine)

Fragmentation Mechanisms (EI & ESI)
Electron Ionization (EI-MS) Pathways
In GC-MS (70 eV), the molecular ion (

) of cyclohexyl piperazines is often visible but undergoes extensive fragmentation.

Mechanism A: The "Diphenylethyl" Dominance (MT-45 Specific)
For MT-45, the bulk of the ion current is carried by the 1,2-diphenylethyl side chain.

Pathway:

-cleavage at the piperazine nitrogen.

Result: Formation of the stable 1,2-diphenylethyl cation (m/z 181).

Observation: This is typically the base peak or a high-abundance fragment in EI spectra.

Mechanism B: Cyclohexyl Ring Diagnostic
The cyclohexyl group fragments via ring opening and hydrogen rearrangement.

Diagnostic Ion:m/z 83 (

).
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Mechanism: Loss of the piperazine moiety leaving the cyclohexyl cation.

Secondary Fragments: m/z 55 (

) and m/z 41 (

) from further alkene elimination.

Mechanism C: Piperazine Ring Cleavage
Diagnostic Ion:m/z 56 (

).

Origin: Internal cleavage of the piperazine ring (Retro-Diels-Alder-like fragmentation),

common to all piperazines but less intense here due to the stability of the m/z 181 ion.

Electrospray Ionization (ESI-MS/MS) Pathways
In LC-MS/MS, the protonated molecule

is the precursor. Collision-Induced Dissociation (CID) follows charge-remote and charge-
proximate pathways.

Precursor: m/z 349.26 (for MT-45).

Primary Product Ion:m/z 181.10 (1,2-diphenylethyl cation).

Secondary Product Ion:m/z 169.17 (1-cyclohexylpiperazine cation).

Note: The ratio of 181/169 can vary with collision energy (CE), but 181 usually dominates

due to the high stability of the diphenyl system.

Visualizing the Fragmentation Pathway[1][2]
The following diagram illustrates the competitive fragmentation pathways for MT-45,

highlighting the divergence between the cyclohexyl and diphenylethyl moieties.
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Figure 1: Competitive fragmentation pathways of MT-45 under CID conditions. The red path

indicates the formation of the resonance-stabilized base peak.

Comparative Analysis: Cyclohexyl vs. Aromatic
Piperazines
To accurately identify a cyclohexyl piperazine, one must distinguish it from isobaric or

structurally similar aromatic analogs.

Table 1: Diagnostic Ion Comparison
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Compound
Class

Representative Base Peak (EI)
Key
Diagnostic
Ions (m/z)

Spectral
Signature

Cyclohexyl

Piperazine
MT-45 181 83, 56, 348

High mass base

peak (181) +

Aliphatic low

mass series (41,

55, 83).

Benzyl

Piperazine
BZP 91 134, 56, 176

Dominant m/z 91

(Tropylium).

Minimal high-

mass

fragmentation.

Phenyl

Piperazine
mCPP 154 196, 138, 56

Base peak often

retains the

phenyl ring (m/z

154).[1]

Fluorinated

Analog
2F-MT-45 199 83, 56, 366

Shift in base

peak (+18 Da)

due to F on

phenyl ring;

Cyclohexyl (83)

remains

constant.

Interpretation Strategy
Check High Mass Region: If the base peak is > m/z 150 (e.g., 181), suspect a bulky side

chain like diphenylethyl.

Check Low Mass Region: Look for m/z 83.

Present: Confirms Cyclohexyl or Alkene moiety.

Absent (replaced by 91): Suspect Benzyl moiety.[1][2]
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Absent (replaced by 77): Suspect Phenyl moiety.

Experimental Protocols
Protocol A: GC-MS Screening (EI)

Instrument: Agilent 7890B/5977B or equivalent single quadrupole.

Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm).

Inlet: Splitless mode, 250°C.

Carrier Gas: Helium, 1.0 mL/min (constant flow).

Oven Program:

Start 80°C (hold 1 min).

Ramp 20°C/min to 300°C.

Hold 15 min (MT-45 elutes late, approx. 11-12 min depending on ramp).

MS Source: 230°C, 70 eV.

Scan Range: m/z 40–550.

Protocol B: LC-MS/MS Confirmation (ESI)[5]
Instrument: Triple Quadrupole (QqQ) or Q-TOF.

Mobile Phase A: 0.1% Formic Acid in Water.[3]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

Gradient: 5% B to 95% B over 10 min.

Ionization: ESI Positive Mode (+).
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MRM Transitions (for MT-45):

Quantifier: 349.3

181.1 (CE: 25 eV).

Qualifier 1: 349.3

169.2 (CE: 35 eV).

Qualifier 2: 349.3

91.1 (High energy fragmentation of the diphenylethyl group).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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